

Technical Support Center: Fungal Resistance to Lanoconazole

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Compound of Interest		
Compound Name:	(Z)-Lanoconazole	
Cat. No.:	B1674471	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of fungal resistance to Lanoconazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high Minimum Inhibitory Concentration (MIC) values for Lanoconazole against our fungal isolates. What are the potential mechanisms of resistance?

A1: Increased MIC values for Lanoconazole, an imidazole antifungal, are typically associated with one or a combination of the following mechanisms, which are common for azole-class antifungals:

- Target Site Alterations: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of Lanoconazole to the enzyme.
 [1][2][3]
- Target Overexpression: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.
- Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) results in the active removal of Lanoconazole from the fungal cell.

Troubleshooting & Optimization





Q2: Our sequencing results of the ERG11 gene from a resistant isolate did not show any mutations in the coding region. What other mechanisms could be at play?

A2: If the coding sequence of ERG11 is wild-type, consider the following possibilities:

- Upregulation of ERG11: The resistance may be due to overexpression of the ERG11 gene.
 This can be investigated using quantitative real-time PCR (qRT-PCR) to compare the mRNA levels of ERG11 in your resistant isolate to a susceptible control strain.
- Efflux Pump Activity: The primary mechanism may be the overexpression of efflux pumps. You should quantify the expression levels of major efflux pump genes such as CDR1, CDR2, and MDR1.
- Promoter Mutations: While the coding region is unchanged, there may be mutations in the promoter region of the ERG11 gene leading to its overexpression.
- Biofilm Formation: If your experimental setup involves conditions that allow for biofilm formation, this can contribute to reduced susceptibility. The extracellular matrix in biofilms can limit drug penetration.

Q3: We are trying to amplify and sequence the ERG11 gene, but the PCR is failing. What are some troubleshooting steps?

A3: PCR failure can be due to several factors. Here are some common troubleshooting steps:

- DNA Quality: Ensure you have high-quality genomic DNA. Use a spectrophotometer to check the purity (A260/A280 ratio should be ~1.8) and run an aliquot on an agarose gel to check for integrity.
- Primer Design: Verify that your primers are specific to the ERG11 gene of your fungal species and that they do not form dimers or hairpins.
- PCR Conditions: Optimize the annealing temperature using a gradient PCR. You may also need to adjust the extension time, especially for a large gene like ERG11.
- Magnesium Concentration: The concentration of MgCl₂ is critical for Taq polymerase activity.
 Try titrating the MgCl₂ concentration in your PCR reaction.







 Template Concentration: Too much or too little template DNA can inhibit the reaction. Try a range of DNA concentrations.

Q4: How can we confirm that a specific ERG11 mutation is responsible for Lanoconazole resistance?

A4: To definitively link a mutation to resistance, you can perform site-directed mutagenesis. This involves introducing the specific mutation into a susceptible, wild-type strain of the fungus. You would then perform antifungal susceptibility testing on the engineered strain to see if the MIC for Lanoconazole increases compared to the parent strain.

Quantitative Data Summary

The following table summarizes MIC values for Lanoconazole and other azoles against various fungal species. Data for other azoles are included to provide a reference for the expected magnitude of MIC changes due to resistance mechanisms, as Lanoconazole-specific data is limited.



Antifungal Agent	Fungal Species	Resistance Mechanism	MIC Range (μg/mL)	Fold Increase in MIC (approx.)	Reference
Lanoconazol e	Trichophyton rubrum	Wild-Type	0.015 - 0.06	N/A	[4]
Fluconazole	Candida albicans	Wild-Type	≤8	N/A	[5]
Fluconazole	Candida albicans	ERG11 mutations	≥ 64	> 8-fold	[5]
Voriconazole	Candida albicans	ERG11 mutations	≥1	> 8-fold	[6]
Itraconazole	Trichophyton mentagrophyt es	Wild-Type	0.08 (GM)	N/A	[7]
Luliconazole	Trichophyton mentagrophyt es	Wild-Type	0.06 (GM)	N/A	[7]

GM: Geometric Mean

Experimental Protocols Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27-A3 guidelines.

- a. Inoculum Preparation:
- Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
- Prepare a suspension of the fungal cells in sterile saline to match the turbidity of a 0.5
 McFarland standard.



- Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
- b. Plate Preparation:
- Prepare serial two-fold dilutions of Lanoconazole in RPMI 1640 medium in a 96-well microtiter plate.
- The final volume in each well should be 100 μL.
- Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
- c. Inoculation and Incubation:
- Add 100 μL of the standardized fungal inoculum to each well.
- Incubate the plates at 35°C for 24-48 hours.
- d. Reading the MIC:
- The MIC is the lowest concentration of Lanoconazole that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.[8][9]

Ergosterol Quantification Assay

This assay measures the total ergosterol content in the fungal cell membrane.

- a. Cell Lysis and Saponification:
- Harvest a defined quantity of fungal cells from a liquid culture.
- Add 25% alcoholic potassium hydroxide solution.
- Incubate at 85°C for 1 hour to saponify the cellular lipids.[10][11]
- b. Sterol Extraction:
- After cooling, add a mixture of sterile water and n-heptane to the saponified mixture.



- Vortex vigorously to extract the non-saponifiable sterols into the n-heptane layer.
- Carefully transfer the n-heptane layer to a new tube.
- c. Spectrophotometric Analysis:
- Scan the absorbance of the n-heptane layer from 240 nm to 300 nm using a spectrophotometer.
- Ergosterol has a characteristic four-peaked curve with a peak at 281.5 nm.
- The ergosterol content can be calculated based on the absorbance values at specific wavelengths.[10][11]

Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the mRNA levels of ERG11, CDR1, and MDR1.

- a. RNA Extraction:
- Grow fungal isolates in the presence and absence of sub-inhibitory concentrations of Lanoconazole.
- Harvest the cells and extract total RNA using a suitable commercial kit or a standard protocol involving mechanical disruption and phenol-chloroform extraction.
- b. cDNA Synthesis:
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- c. qRT-PCR:
- Set up the qRT-PCR reaction with a SYBR Green master mix, the synthesized cDNA, and gene-specific primers for ERG11, CDR1, MDR1, and a housekeeping gene (e.g., ACT1).
- · Run the reaction on a real-time PCR instrument.



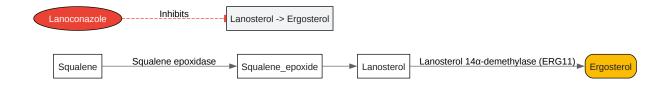
 Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[12][13]

DNA Sequencing of the ERG11 Gene

- a. PCR Amplification:
- Amplify the entire coding sequence of the ERG11 gene from the genomic DNA of the fungal isolate using high-fidelity Taq polymerase and specific primers.
- It is often necessary to amplify the gene in overlapping fragments.[6][14]
- b. PCR Product Purification:
- Run the PCR products on an agarose gel to confirm the correct size.
- Purify the PCR products from the gel or directly from the PCR reaction using a commercial kit.
- c. DNA Sequencing:
- Send the purified PCR products for Sanger sequencing using the same primers used for amplification.
- Assemble the sequencing reads to obtain the full sequence of the ERG11 gene.
- d. Sequence Analysis:
- Align the obtained sequence with the wild-type ERG11 sequence from a susceptible reference strain to identify any mutations.[14][15]

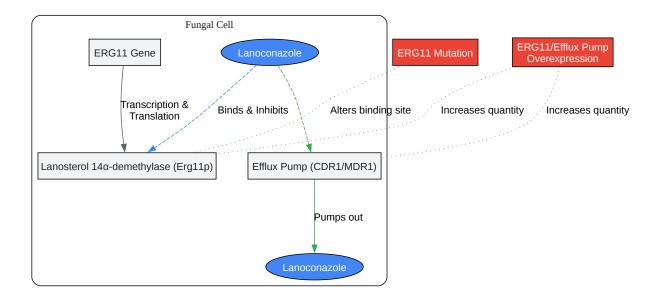
Visualizations





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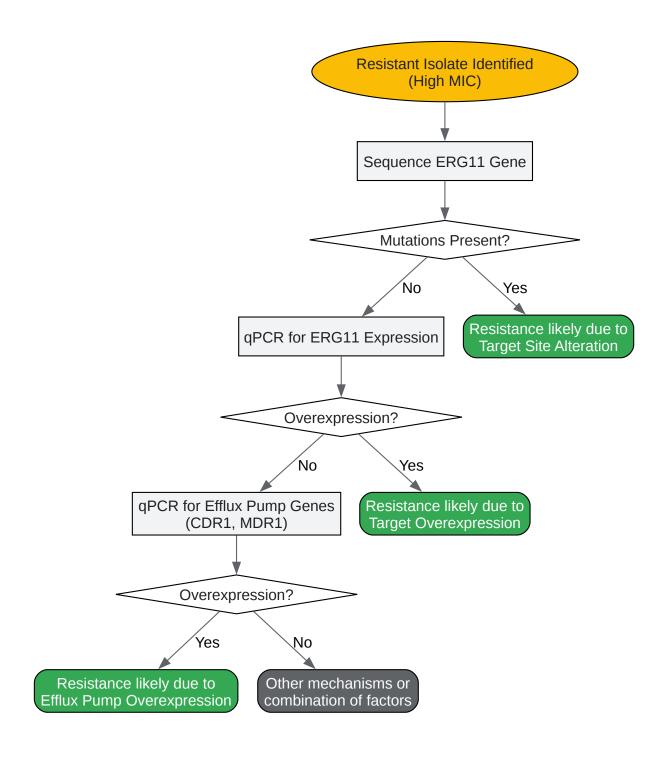
Caption: Ergosterol biosynthesis pathway and the target of Lanoconazole.



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Caption: Mechanisms of fungal resistance to Lanoconazole.





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Caption: Experimental workflow for investigating Lanoconazole resistance.



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